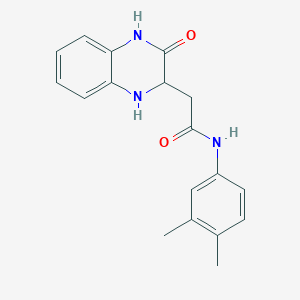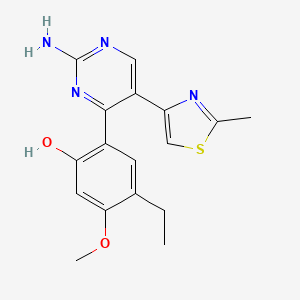
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol, also known as AM-251, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 and has since been used in various scientific studies to understand the role of the endocannabinoid system in various physiological and pathological conditions.
Scientific Research Applications
Overactive Bladder Treatment
This compound is a key intermediate in the synthesis of Mirabegron , a beta-3 adrenergic agonist . Mirabegron is used for the treatment of overactive bladder (OAB) with symptoms such as urge urinary incontinence, urgency, and urinary frequency. The compound’s role in the synthesis process is crucial for the production of an effective therapeutic agent for OAB.
Antiviral Activity
Indole derivatives, which share a similar molecular structure with the compound , have been reported to possess significant antiviral activities . These activities include inhibitory effects against influenza A and other viruses, suggesting potential applications of this compound in developing new antiviral medications.
Anti-HIV Properties
The structural similarity of indole derivatives to this compound also extends to anti-HIV properties. Some indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . This indicates a promising avenue for research into the compound’s potential as part of anti-HIV therapeutic strategies.
Anticancer Potential
Thiazole derivatives, which are part of the compound’s structure, have been explored for their anticancer properties. Specifically, N-(pyrimidin-4-yl)thiazol-2-amine derivatives have shown activity against HDAC1 and Bcr-Abl, which are relevant in cancer treatment . This suggests that the compound could be a candidate for the development of new anticancer drugs.
Anti-Inflammatory Applications
The anti-inflammatory potential of indole derivatives is well-documented, with various compounds showing effectiveness in reducing inflammation . Given the structural similarities, the compound may also serve as a lead structure for the development of new anti-inflammatory agents.
Antioxidant Effects
Indole derivatives have been recognized for their antioxidant properties, which are important in combating oxidative stress-related diseases . Research into the antioxidant capacity of this compound could lead to its application in preventing or treating diseases caused by oxidative damage.
Mechanism of Action
Target of action
The compound contains a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, it’s possible that this compound could also target cancer cells.
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Anticancer drugs often work by disrupting the cell cycle, preventing dna replication, or inducing apoptosis .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For anticancer drugs, the desired result is usually the death of cancer cells or the inhibition of their growth .
properties
IUPAC Name |
2-[2-amino-5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-10-5-11(14(22)6-15(10)23-3)16-12(7-19-17(18)21-16)13-8-24-9(2)20-13/h5-8,22H,4H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEJBNDNUWNNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC(=N3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)
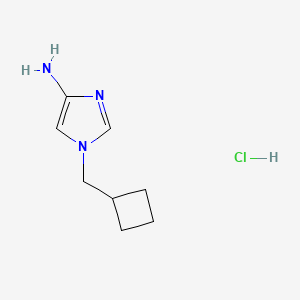

![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)
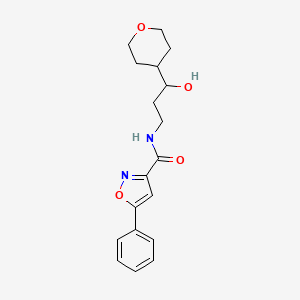
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)
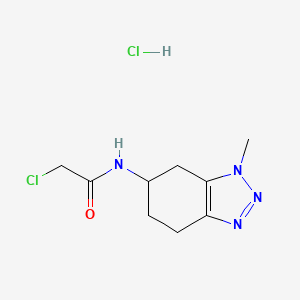
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)
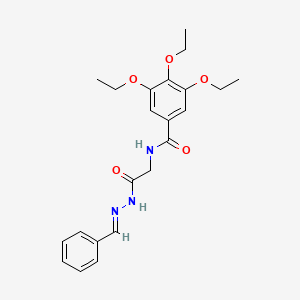
![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)


